2-azido-4-methyl-1-nitrobenzene
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Overview
Description
2-Azido-4-methyl-1-nitrobenzene is an organic compound that features both azido and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-4-methyl-1-nitrobenzene typically involves the nitration of 4-methylphenyl azide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions
2-Azido-4-methyl-1-nitrobenzene can undergo various chemical reactions, including:
Oxidation: Although less common, the methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Cycloaddition Reagents: Copper(I) catalysts for azide-alkyne cycloaddition (CuAAC).
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2-Azido-4-methyl-1-aminobenzene.
Cycloaddition: 1,2,3-Triazoles.
Oxidation: 2-Azido-4-carboxy-1-nitrobenzene.
Scientific Research Applications
2-Azido-4-methyl-1-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-azido-4-methyl-1-nitrobenzene primarily involves the reactivity of its functional groups:
Comparison with Similar Compounds
Similar Compounds
2-Azido-1-nitrobenzene: Lacks the methyl group, leading to different reactivity and applications.
4-Methyl-1-nitrobenzene: Lacks the azido group, limiting its use in cycloaddition reactions.
2-Azido-4-methylbenzoic acid: Contains a carboxylic acid group instead of a nitro group, leading to different chemical properties and applications.
Uniqueness
2-Azido-4-methyl-1-nitrobenzene is unique due to the presence of both azido and nitro groups on the same aromatic ring, providing a versatile platform for various chemical reactions and applications in multiple fields.
Properties
CAS No. |
54948-54-8 |
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Molecular Formula |
C7H6N4O2 |
Molecular Weight |
178.1 |
Purity |
95 |
Origin of Product |
United States |
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